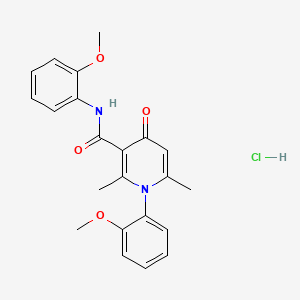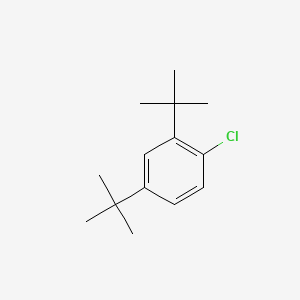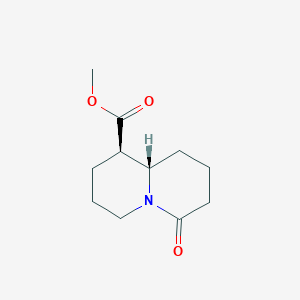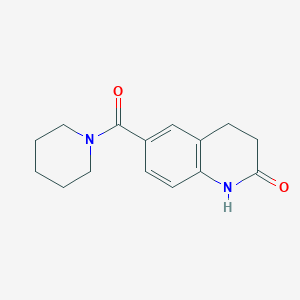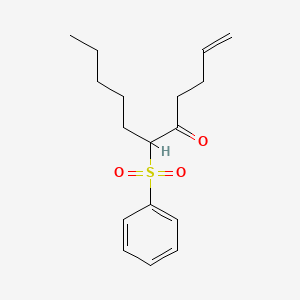
4,4'-Bipyridinium, 1,1'-diacetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bipyridinium, 1,1’-diacetyl-: is a derivative of bipyridinium compounds, which are known for their electrochemical properties and applications in various fields. This compound is characterized by the presence of two pyridinium rings connected by a single bond, with acetyl groups attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1,1’-diacetyl- typically involves the reaction of 4,4’-bipyridine with acetylating agents under controlled conditions. One common method is the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing bipyridinium residues, which can be further modified to introduce acetyl groups.
Industrial Production Methods: Industrial production of 4,4’-Bipyridinium, 1,1’-diacetyl- may involve large-scale cyclocondensation reactions using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Bipyridinium, 1,1’-diacetyl- undergoes various chemical reactions, including:
Oxidation: Oxidation of the compound can lead to the formation of dicationic species with unique redox characteristics.
Substitution: The acetyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Reduction: Triethylamine (TEA) is commonly used as a reducing agent.
Oxidation: Oxidizing agents such as trifluoroacetic acid (TFA) can be used to reoxidize the reduced species.
Substitution: Various nucleophiles can be employed to substitute the acetyl groups under appropriate conditions.
Major Products: The major products formed from these reactions include radical cations, neutral species, and substituted derivatives with modified electronic and structural properties .
Applications De Recherche Scientifique
Biology: The compound’s redox properties make it a valuable tool in studying electron transfer processes in biological systems .
Medicine: Research is ongoing to explore the potential of bipyridinium derivatives in drug delivery and therapeutic applications .
Industry: In the industrial sector, 4,4’-Bipyridinium, 1,1’-diacetyl- is used in the development of electrochromic devices and materials for data storage .
Mécanisme D'action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-diacetyl- involves its redox behavior, where the compound can undergo reversible one- and two-electron reductions. These redox processes are accompanied by significant changes in the electronic absorption spectra, making the compound useful in electrochromic applications . The molecular targets and pathways involved include the electron transfer systems in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Paraquat (1,1’-dimethyl-4,4’-bipyridinium): Known for its use as a herbicide, paraquat shares similar redox properties but differs in its applications and toxicity.
Diquat (1,1’-ethylene-2,2’-bipyridinium): Another herbicide with similar structural features but distinct chemical behavior.
Uniqueness: 4,4’-Bipyridinium, 1,1’-diacetyl- is unique due to its specific acetyl modifications, which impart distinct electronic and structural properties compared to other bipyridinium derivatives .
Propriétés
Numéro CAS |
83993-47-9 |
|---|---|
Formule moléculaire |
C14H14N2O2+2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1-[4-(1-acetylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]ethanone |
InChI |
InChI=1S/C14H14N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h3-10H,1-2H3/q+2 |
Clé InChI |
NOYRDSNKGDFHJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
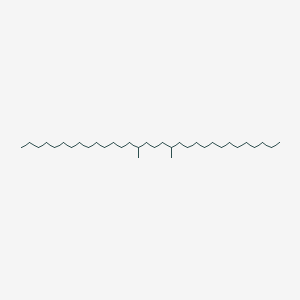
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
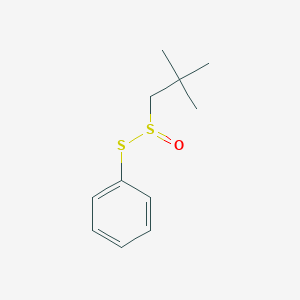
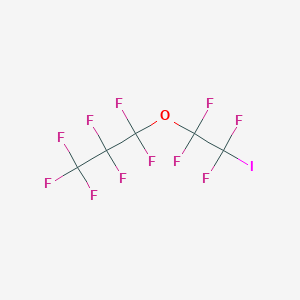
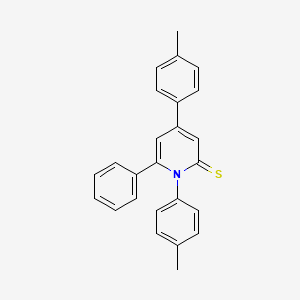
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
